molecular formula C14H20BrNO3 B8585948 1-[(8-Bromooctyl)oxy]-4-nitrobenzene CAS No. 88138-53-8

1-[(8-Bromooctyl)oxy]-4-nitrobenzene

Cat. No.: B8585948
CAS No.: 88138-53-8
M. Wt: 330.22 g/mol
InChI Key: LZLYKMANGJCWHY-UHFFFAOYSA-N
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Description

1-[(8-Bromooctyl)oxy]-4-nitrobenzene is a useful research compound. Its molecular formula is C14H20BrNO3 and its molecular weight is 330.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

88138-53-8

Molecular Formula

C14H20BrNO3

Molecular Weight

330.22 g/mol

IUPAC Name

1-(8-bromooctoxy)-4-nitrobenzene

InChI

InChI=1S/C14H20BrNO3/c15-11-5-3-1-2-4-6-12-19-14-9-7-13(8-10-14)16(17)18/h7-10H,1-6,11-12H2

InChI Key

LZLYKMANGJCWHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anhydrous K2CO3 (5.50 g, 39.8 mmol) was added to a stirred solution of 4-nitrophenol (3.69 g, 26.5 mmol) and 1,8-dibromooctane (36.00 g, 132.1 mmol) in acetone. The reaction mixture was heated at reflux 12 h, then cooled to ambient temperature and filtered. The residue was washed with acetone (3×15 mL) and the combined organic layers evaporated in vacuo. The residue was dissolved in EtOAc (50 mL), the solution washed with water (2×20 mL), brine, dried over Na2SO4, filtered, volatiles evaporated in vacuo, and the residue subjected to column chromatography on silica gel (230-400 mesh) using hexanes as elutant to afford 7.75 g (23.5 mmol, 89%) of product as a low melting solid, mp 39-40° C. 1H NMR (500 MHz, CDCl3) δ 1.35-1.50 (m, 8H), 1.79-1.89 (m, 4H), 3.41 (t, J=6.5 Hz, 2H), 4.04 (t, J=6.5 Hz, 2H), 6.93 (d, J=10 Hz, 2H), 8.18 (d, J=9.5, 2H); 13C NMR (125 MHz, CDCl3) δ 27.9, 28.5, 28.8, 29.0, 29.2, 32.6, 33.9, 68.7, 114.3, 125.8, 129.3, 141.2, 164.1; HRMS (EI) calculated for C14H20BrNO3 [M]+0 329.6027, observed 329.6040.
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
89%

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